Juvenile hormone III bisepoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

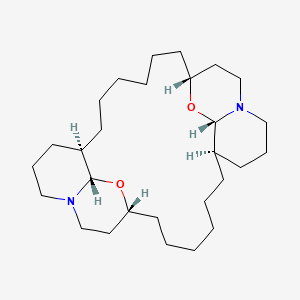

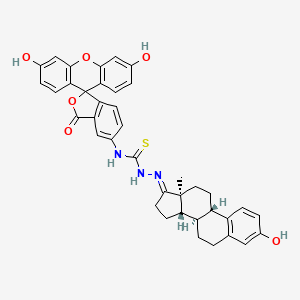

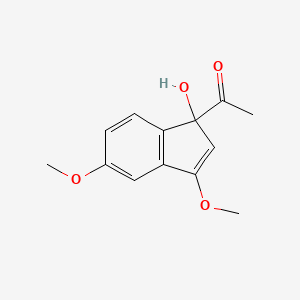

Juvenile hormone III bisepoxide is a juvenile hormone that is methyl farnesoate in which the 6,7 and 10,11-double bonds have been epoxidised. It has a role as an animal metabolite. It is a juvenile hormone, an epoxide and a fatty acid methyl ester. It derives from a methyl farnesoate.

Wissenschaftliche Forschungsanwendungen

Biological Activities in Insects

- Juvenile hormone III skipped bisepoxide (JHSB3) has been identified as a novel juvenile hormone in certain insects, such as the stink bug Plautia stali. It plays a critical role in inhibiting metamorphosis, stimulating reproduction, and terminating diapause in insects. JHSB3's presence in hemolymph and its varying levels in different physiological states of insects like diapausing and reproductively active adults indicate its pivotal role in insect development and reproduction (Kotaki et al., 2011).

Bioassays and Hormonal Activity

- In studies involving Drosophila melanogaster, metabolites of JHSB3 and other potential juvenoids were tested for juvenile hormone activity. The findings suggest varying levels of hormonal activity across different juvenile hormone analogs and their distinct impacts on insect development stages (Harshman et al., 2010).

Identification and Quantification Techniques

- Advances in liquid chromatography and mass spectrometry have enabled the simultaneous identification and quantification of common juvenile hormone homologs including JHSB3. This methodology is significant for understanding the role of these hormones in various insect species, which can be pivotal for pest control and ecological studies (Ramirez et al., 2019).

Evolutionary and Species-Specific Aspects

- Research has demonstrated that JHSB3 is widespread in true bugs (Hemiptera: Heteroptera), suggesting its evolutionary significance and role in this group of insects. This finding is crucial for understanding the hormonal regulation mechanisms in various insect species (Matsumoto et al., 2021).

Structural Determination and Hormone Synthesis

- Studies have focused on determining the structure of JHSB3 in different insects, providing insights into the chemical diversity of juvenile hormones across species. Understanding the structure is key for comprehending how these hormones function and interact with other biological systems (Kotaki et al., 2012).

Role in Reproductive Physiology

- Investigations into the role of JHSB3 in the reproductive physiology of insects like Rhodnius prolixus have revealed its impact on egg production and hatching success. This highlights JHSB3's importance in the reproductive life cycle of insects (Leyria et al., 2022).

Eigenschaften

Produktname |

Juvenile hormone III bisepoxide |

|---|---|

Molekularformel |

C16H26O4 |

Molekulargewicht |

282.37 g/mol |

IUPAC-Name |

methyl (E)-5-[(2S,3S)-3-[2-[(2R)-3,3-dimethyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |

InChI |

InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+/t12-,13+,16+/m1/s1 |

InChI-Schlüssel |

ZKZPJBPCLACUKB-ORLMQAGASA-N |

Isomerische SMILES |

C/C(=C\C(=O)OC)/CC[C@H]1[C@](O1)(C)CC[C@@H]2C(O2)(C)C |

SMILES |

CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |

Kanonische SMILES |

CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |

Synonyme |

6,7,10,11-bisepoxy-3,7,11-trimethyl-2-dodecenoic acid methyl ester JH III bisepoxide JHB3 juvenile hormone III bisepoxide methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

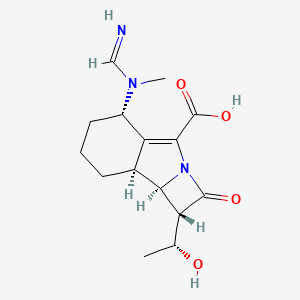

![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)

![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)

![N-[3-[[(3R,4R)-6-[(5,6-difluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1244350.png)

![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)

![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)